Cas no 76739-82-7 ((3S)-3-Hydroxy-β-ionone)

(3S)-3-Hydroxy-β-ionone Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-Hydroxy-β-ionone
- (+/-)-3-hydroxy-β-ionone
- IPI-145
- (3S)-3-Hydroxy-Beta-ionone
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Computed Properties
- Exact Mass: 208.14600
Experimental Properties
- PSA: 37.30000
- LogP: 2.62900
(3S)-3-Hydroxy-β-ionone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H943530-250mg |
(3S)-3-Hydroxy-β-ionone |
76739-82-7 | 250mg |
$ 7600.00 | 2023-09-07 | ||
TRC | H943530-5mg |
(3S)-3-Hydroxy-β-ionone |
76739-82-7 | 5mg |
$253.00 | 2023-05-18 | ||
TRC | H943530-50mg |
(3S)-3-Hydroxy-β-ionone |
76739-82-7 | 50mg |
$1918.00 | 2023-05-18 |
(3S)-3-Hydroxy-β-ionone Related Literature
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
Additional information on (3S)-3-Hydroxy-β-ionone
Professional Introduction to (3S)-3-Hydroxy-β-ionone (CAS No. 76739-82-7)
Compound (3S)-3-Hydroxy-β-ionone, identified by its CAS number 76739-82-7, is a naturally occurring sesquiterpene ketone with significant applications in the field of chemical biology and pharmaceutical research. This compound, characterized by its distinct 3S configuration and hydroxyl group at the β-position, has garnered considerable attention due to its versatile biological activities and potential therapeutic benefits.
The structural framework of (3S)-3-Hydroxy-β-ionone consists of a bicyclic system derived from the C15 pathway of isoprenoid biosynthesis. Its unique stereochemistry, particularly the 3S configuration, plays a crucial role in determining its biological interactions. This configuration is often associated with enhanced binding affinity to specific biological targets, making it a valuable scaffold for drug design and development.
In recent years, (3S)-3-Hydroxy-β-ionone has been extensively studied for its potential role in modulating various biological pathways. Research has highlighted its ability to interact with multiple receptors and enzymes, suggesting broad therapeutic applications. For instance, studies have demonstrated its efficacy in neuroprotective and anti-inflammatory contexts, which are critical in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's anti-inflammatory properties have been attributed to its ability to inhibit key pro-inflammatory cytokines and enzymes. Preclinical studies have shown that (3S)-3-Hydroxy-β-ionone can effectively reduce inflammation by modulating signaling pathways such as NF-κB and MAPK. These findings make it a promising candidate for developing novel anti-inflammatory therapies that target chronic inflammatory conditions.
Beyond its anti-inflammatory effects, (3S)-3-Hydroxy-β-ionone has also shown potential in cancer research. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, its ability to inhibit the proliferation of cancer cells while sparing healthy cells suggests its potential as a selective anticancer agent.
The compound's bioavailability and pharmacokinetic profile are critical factors that influence its therapeutic potential. Research has focused on optimizing these parameters to enhance efficacy and minimize side effects. Techniques such as chemical modification and formulation development have been explored to improve the solubility and stability of (3S)-3-Hydroxy-β-ionone, thereby facilitating its delivery to target tissues.
In conclusion, (3S)-3-Hydroxy-β-ionone (CAS No. 76739-82-7) is a multifaceted compound with significant promise in the realm of pharmaceuticals. Its unique structural features and diverse biological activities position it as a valuable candidate for further research and development. As our understanding of its mechanisms of action continues to evolve, so too will its potential applications in addressing some of the most pressing health challenges of our time.
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